molecular formula C21H12ClFN5Na3O10S3 B12848498 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt CAS No. 83400-17-3

5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt

Cat. No.: B12848498
CAS No.: 83400-17-3
M. Wt: 714.0 g/mol
InChI Key: DVBOLHWQSSERTH-UHFFFAOYSA-K
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Description

5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt is a complex organic compound. It is characterized by its unique structure, which includes a pyrimidine ring, a naphthalene ring, and multiple functional groups such as chloro, fluoro, methyl, hydroxy, and sulphophenyl groups. This compound is often used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt typically involves multiple steps. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the chloro and fluoro substituents. The naphthalene ring is then synthesized, and the azo linkage is formed through a diazotization reaction. The final step involves the sulphonation of the naphthalene ring to introduce the sulphophenyl groups.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors under controlled conditions. The reaction parameters, such as temperature, pressure, and pH, are carefully monitored to ensure high yield and purity. The use of catalysts and solvents is optimized to facilitate the reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy and azo groups.

    Reduction: Reduction reactions can occur at the azo linkage, converting it to the corresponding amine.

    Substitution: The chloro and fluoro groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Products include quinones and other oxidized derivatives.

    Reduction: Amines and other reduced forms of the compound.

    Substitution: Substituted derivatives with new functional groups replacing the chloro or fluoro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique structure allows it to participate in complex chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology

In biological research, the compound is used as a probe to study enzyme activities and metabolic pathways. Its ability to interact with specific biomolecules makes it a useful tool in biochemical assays.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its interactions with biological targets are studied to develop new drugs for various diseases.

Industry

In industrial applications, the compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, inks, and coatings.

Mechanism of Action

The mechanism of action of 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activities. The presence of multiple functional groups allows it to participate in various biochemical pathways, leading to its diverse effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-5-hydroxy-6-[(2-sulphophenyl)azo]naphthalene-1,7-disulphonic acid, potassium sodium salt
  • 4-[[5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-2-sulphophenyl]azo]-1-(2,5-disulphophenyl)-4,5-dihydro-5-oxo-1H-pyrazole-3-carboxylic acid, sodium salt

Uniqueness

The uniqueness of 5-[(5-Chloro-2-fluoro-6-methyl-4-pyrimidinyl)amino]-4-hydroxy-3-[(2-sulphophenyl)azo]naphthalene-2,7-disulphonic acid, sodium salt lies in its specific combination of functional groups and structural features. This combination imparts distinct chemical and biological properties, making it valuable in various research and industrial applications.

Properties

CAS No.

83400-17-3

Molecular Formula

C21H12ClFN5Na3O10S3

Molecular Weight

714.0 g/mol

IUPAC Name

trisodium;5-[(5-chloro-2-fluoro-6-methylpyrimidin-4-yl)amino]-4-hydroxy-3-[(2-sulfonatophenyl)diazenyl]naphthalene-2,7-disulfonate

InChI

InChI=1S/C21H15ClFN5O10S3.3Na/c1-9-17(22)20(26-21(23)24-9)25-13-8-11(39(30,31)32)6-10-7-15(41(36,37)38)18(19(29)16(10)13)28-27-12-4-2-3-5-14(12)40(33,34)35;;;/h2-8,29H,1H3,(H,24,25,26)(H,30,31,32)(H,33,34,35)(H,36,37,38);;;/q;3*+1/p-3

InChI Key

DVBOLHWQSSERTH-UHFFFAOYSA-K

Canonical SMILES

CC1=C(C(=NC(=N1)F)NC2=C3C(=CC(=C2)S(=O)(=O)[O-])C=C(C(=C3O)N=NC4=CC=CC=C4S(=O)(=O)[O-])S(=O)(=O)[O-])Cl.[Na+].[Na+].[Na+]

Origin of Product

United States

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